molecular formula C17H11N3O3 B11049641 4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11049641
M. Wt: 305.29 g/mol
InChI Key: DKEQSAWEFUOXIA-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a nitro group, a methylphenyl group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common method starts with the reaction of 4-methylacetophenone with a nitrating agent to introduce the nitro group. This is followed by a series of reactions to introduce the cyano groups and complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and modifications. For example, nitroaromatic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H11N3O3/c1-11-2-4-12(5-3-11)17(21)8-13-6-14(9-18)15(10-19)7-16(13)20(22)23/h2-7H,8H2,1H3

InChI Key

DKEQSAWEFUOXIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N

Origin of Product

United States

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